molecular formula C22H23N3O2S B2537456 (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034322-68-2

(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2537456
CAS No.: 2034322-68-2
M. Wt: 393.51
InChI Key: UJSAZHVEKIEUAS-UHFFFAOYSA-N
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Description

“(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is offered by Benchchem for CAS No. 2034322-68-2.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a piperazine ring attached to a phenethyl group and a phenylmethanone group. The phenylmethanone group is further substituted with a thiazol-2-yloxy group .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel thiazole derivatives, including compounds similar to the one , have been extensively studied. These compounds have been synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. Theoretical vibrational spectra were interpreted using density functional theory calculations. Such studies aid in understanding the structural and electronic properties of these compounds, which is crucial for their potential applications in various fields, including medicinal chemistry (Shahana & Yardily, 2020).

Antimicrobial Activity

  • Thiazole derivatives have shown promise in antimicrobial applications. For instance, new pyridine derivatives incorporating thiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity. These studies reveal variable and modest activity against bacteria and fungi, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor and Anticancer Activity

  • Research has also focused on the antitumor and anticancer potential of thiazole-based compounds. Synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been carried out, with these compounds characterized and evaluated for their antibacterial activities. Such studies contribute to the discovery of new therapeutic agents with potential efficacy against cancer (Landage, Thube, & Karale, 2019).

Sensor Applications

  • Thiazole derivatives have been investigated for their potential as sensors. A Schiff base derived from antipyrine and benzoin, characterized by thiazole components, has shown to be a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), demonstrating the versatility of thiazole derivatives in sensor technology (Soufeena & Aravindakshan, 2019).

Electrochemical and Electrochromic Properties

  • The electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units, related to the thiazole structure, have been studied. These materials exhibit significant optical contrast and fast switching times, suggesting their potential use in electrochromic devices (Hu et al., 2013).

Mechanism of Action

Properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21(19-6-8-20(9-7-19)27-22-23-11-17-28-22)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18/h1-9,11,17H,10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSAZHVEKIEUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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